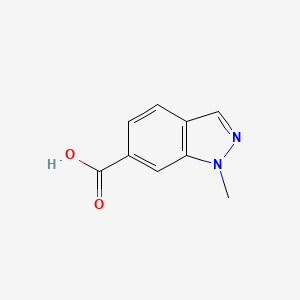

5-Fluoro-2-methoxypyridin-4-amine

Vue d'ensemble

Description

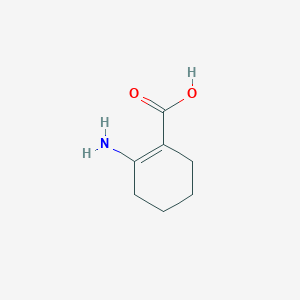

The compound of interest, 5-Fluoro-2-methoxypyridin-4-amine, is a fluorinated pyridine derivative. Fluorinated pyridines are important in medicinal chemistry due to their potential biological activities and their use as building blocks in pharmaceuticals. The presence of a methoxy group and an amino group in the pyridine ring can significantly alter the chemical and physical properties of the compound, potentially leading to various applications in drug design and development.

Synthesis Analysis

The synthesis of related fluoropyridines has been reported using different methods. For instance, an efficient method for the synthesis of fluoropyridines via the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions has been described . This method is general for 2- or 4-nitro-substituted pyridines. Similarly, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, has been achieved using the Gewald synthesis technique, followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . These methods highlight the versatility of synthetic approaches available for fluorinated pyridines and their derivatives.

Molecular Structure Analysis

The molecular structure of fluoropyridine derivatives is typically confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the substitution pattern on the pyridine ring and the presence of functional groups such as the methoxy and amino groups.

Chemical Reactions Analysis

Fluoropyridines can undergo various chemical reactions, including denitration to form hydroxy- and methoxypyridines . The presence of electron-withdrawing or electron-donating groups on the pyridine ring can influence the reactivity and the outcome of these reactions. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved a series of reactions including methoxylation, oxidation, and nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoropyridines are influenced by the substituents on the pyridine ring. The introduction of a methoxy group can affect the compound's biochemical potency and cellular penetration, as seen in the case of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives . The presence of a fluorine atom can enhance the compound's stability and lipophilicity, which are desirable traits in drug development.

Applications De Recherche Scientifique

Pyridine Nucleosides Synthesis

5-Fluoro-2-methoxypyridin-4-amine has been utilized in the synthesis of various pyridine nucleosides, such as 5-fluorouracil derivatives. Nesnow and Heidelberger (1973, 1975) demonstrated the conversion of 5-Fluoro-2-methoxypyridin-4-amine into compounds like 4-deoxy-5-fluoro-3-deazauridine and 5-fluoro-3-deazacytidine. These compounds are of interest due to their potential applications in cancer research and treatment (Nesnow & Heidelberger, 1973); (Nesnow & Heidelberger, 1975).

Development of Kinase Inhibitors

In the field of kinase inhibitor development, 5-Fluoro-2-methoxypyridin-4-amine serves as a key intermediate. Wada et al. (2012) explored its use in synthesizing novel 2,4-disubstituted-5-fluoropyrimidines, a molecular core seen in many anticancer agents (Wada et al., 2012).

Antitumor Agents Synthesis

Tsuzuki et al. (2004) investigated the structure-activity relationships of compounds derived from 5-Fluoro-2-methoxypyridin-4-amine for potential antitumor applications. They found that specific substitutions at various positions significantly influenced the cytotoxic activity against tumor cell lines (Tsuzuki et al., 2004).

Catalyst-Free Amination Reactions

The compound has also been used in catalyst-free amination reactions. Abel et al. (2015) explored its reactions with adamantane amines, demonstrating its reactivity and potential for creating diverse aminopyridines (Abel et al., 2015).

Synthesis of Fluorinated Compounds

In the synthesis of fluorinated compounds, which are important in medicinal chemistry, 5-Fluoro-2-methoxypyridin-4-amine plays a significant role. For example, its derivatives have been synthesized for potential use as herbicides (Johnson et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

5-fluoro-2-methoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKPXRURANQQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618782 | |

| Record name | 5-Fluoro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methoxypyridin-4-amine | |

CAS RN |

58381-05-8 | |

| Record name | 5-Fluoro-2-methoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)